molecular formula C25H22N4O5S2 B11624599 3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11624599
M. Wt: 522.6 g/mol
InChI Key: IDESDYFTVHRUJO-NDENLUEZSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural attributes include:

  • Core scaffold: A 4H-pyrido[1,2-a]pyrimidin-4-one framework, a bicyclic system known for its pharmacological relevance in kinase inhibition and anti-inflammatory activity .
  • Substituents: A (Z)-configured thiazolidin-5-ylidene moiety at position 3, bearing a 1,3-benzodioxol-5-ylmethyl group. The benzodioxole moiety is notable for its electron-rich aromatic system, which may enhance metabolic stability or modulate receptor binding . A methyl group at position 9, which may sterically influence molecular conformation or binding affinity.

This compound’s design reflects optimization strategies for balancing lipophilicity (via benzodioxole) and hydrophilicity (via morpholine), a critical consideration in drug development .

Properties

Molecular Formula

C25H22N4O5S2

Molecular Weight

522.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H22N4O5S2/c1-15-3-2-6-28-21(15)26-22(27-7-9-32-10-8-27)17(23(28)30)12-20-24(31)29(25(35)36-20)13-16-4-5-18-19(11-16)34-14-33-18/h2-6,11-12H,7-10,13-14H2,1H3/b20-12-

InChI Key

IDESDYFTVHRUJO-NDENLUEZSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCOCC6

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCOCC6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine ring, the introduction of the benzodioxole moiety, and the construction of the pyridopyrimidine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxole or pyridopyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selective transformations and high yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit DNA synthesis or disrupt cell signaling pathways, resulting in the inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives functionalized with thiazolidinone or related heterocycles. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound ID/Reference Core Structure Key Substituents Biological Activity Key Differentiators
Target Compound Pyrido[1,2-a]pyrimidin-4-one + thiazolidinone 1,3-Benzodioxol-5-ylmethyl, 4-morpholinyl, methyl Not explicitly reported (predicted: kinase inhibition) Unique benzodioxole-morpholine synergy; Z-configuration stabilizes thiazolidinone geometry
Compound 10a Pyrazolo[3,4-d]pyrimidin-4-one + thiazolidinone Phenyl, methyl Anti-inflammatory (IC₅₀: 12.3 µM for COX-2) Lacks benzodioxole; phenyl group may reduce metabolic stability
Compound 10b Pyrazolo[3,4-d]pyrimidin-4-one + thiazolidinone 4-Chlorophenyl, methyl Anti-inflammatory (IC₅₀: 9.8 µM for COX-2) Chlorophenyl enhances lipophilicity but increases toxicity risk
EP 2023/39 Derivatives Pyrido[1,2-a]pyrimidin-4-one Varied: methoxy, piperazine, morpholine Kinase inhibition (e.g., PI3Kα IC₅₀: <1 µM) Absence of thiazolidinone; reliance on piperazine for solubility
Thieno[3,4-d]pyrimidin-4-one Thienopyrimidinone + thiazolidinone Chromen-2-one, phenyl Antimicrobial (MIC: 8 µg/mL for S. aureus) Thiophene core alters electronic properties vs. pyrido-pyrimidinone

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity :

  • The 1,3-benzodioxole group in the target compound may confer superior metabolic stability compared to simpler aryl groups (e.g., phenyl in 10a/10b) due to its electron-donating methylenedioxy bridge, which resists oxidative degradation .
  • The 4-morpholinyl substituent enhances aqueous solubility relative to piperazine analogs (e.g., EP 2023/39 derivatives), as morpholine’s lower basicity reduces protonation-dependent solubility fluctuations .

Thiazolidinone Geometry: The (Z)-configuration of the thiazolidinone methylidene group in the target compound likely enforces a planar conformation, optimizing π-π stacking with hydrophobic enzyme pockets. This contrasts with non-configured analogs (e.g., 11a–f in ), where variable geometry may reduce binding consistency .

Synthetic Accessibility: The target compound’s synthesis likely employs a condensation reaction between a thiazolidinone precursor and a pyrido-pyrimidinone intermediate, analogous to methods for 10a/10b . However, the benzodioxolylmethyl group necessitates specialized reagents (e.g., 1,3-benzodioxole-5-carbaldehyde), increasing synthetic complexity compared to phenyl-based analogs .

The benzodioxole moiety may further enhance blood-brain barrier penetration for CNS targets .

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